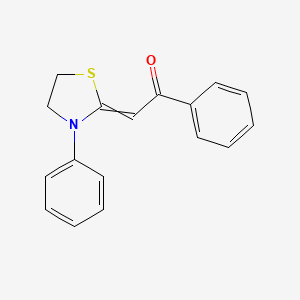
1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the thiazolidine ring imparts unique chemical and biological properties, making it a valuable scaffold for drug development and other scientific research.
准备方法
The synthesis of 1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazolidine ring can be functionalized with different substituents using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted thiazolidine derivatives with potential biological activity .
科学研究应用
1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in multicomponent reactions to create diverse chemical libraries.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug discovery and development.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating infections, cancer, and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用机制
The mechanism of action of 1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the substituents on the thiazolidine ring .
相似化合物的比较
1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties, particularly in the treatment of type 2 diabetes.
Thiazolidine-4-one: Exhibits a range of biological activities, including antimicrobial and anticancer effects.
Thiazolidine-2-thione: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .
属性
CAS 编号 |
851620-54-7 |
|---|---|
分子式 |
C17H15NOS |
分子量 |
281.4 g/mol |
IUPAC 名称 |
1-phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethanone |
InChI |
InChI=1S/C17H15NOS/c19-16(14-7-3-1-4-8-14)13-17-18(11-12-20-17)15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
InChI 键 |
AQVKEAGBQOEDKM-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=CC(=O)C2=CC=CC=C2)N1C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



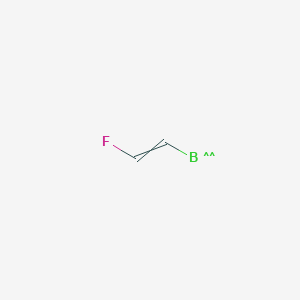
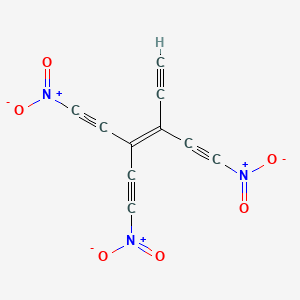
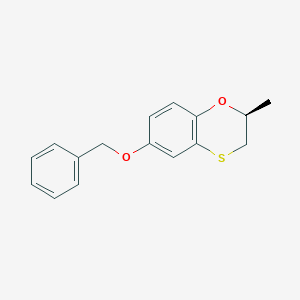
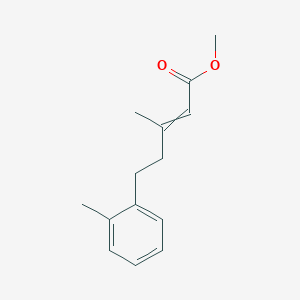
oxophosphanium](/img/structure/B14205320.png)
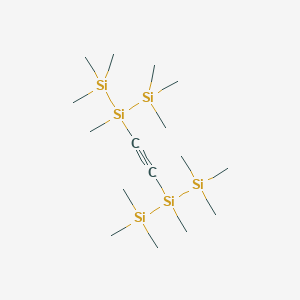
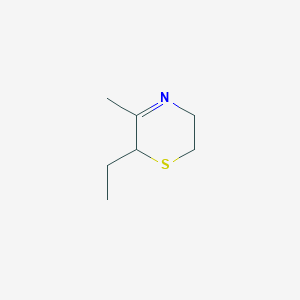
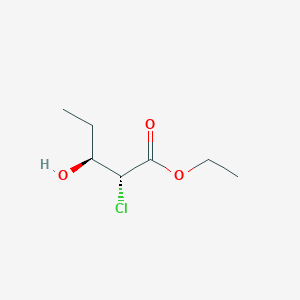
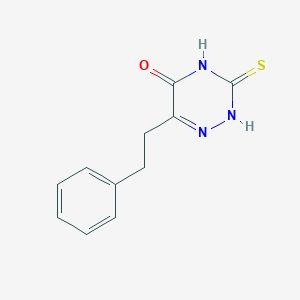



![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
